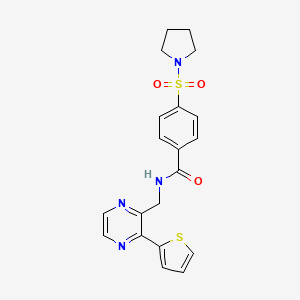

4-(pyrrolidin-1-ylsulfonyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide

Description

4-(Pyrrolidin-1-ylsulfonyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide is a heterocyclic compound featuring a benzamide core functionalized with a pyrrolidine sulfonyl group at the 4-position and a pyrazine-thiophene hybrid substituent at the N-position. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide and aromatic heterocycle interactions.

Properties

IUPAC Name |

4-pyrrolidin-1-ylsulfonyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S2/c25-20(23-14-17-19(22-10-9-21-17)18-4-3-13-28-18)15-5-7-16(8-6-15)29(26,27)24-11-1-2-12-24/h3-10,13H,1-2,11-12,14H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSHDVVKRGLJCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NC=CN=C3C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Compound 3 () :

- Structure: N-(4-carbamimidoylbenzyl)-2-(5-chloro-3-(cyclobutylamino)-2-oxo-6-(thiophen-3-yl)pyrazin-1(2H)-yl)acetamide

- Comparison : While both compounds incorporate thiophene and pyrazine rings, the target compound uses a thiophen-2-yl group, whereas this analogue has thiophen-3-yl. The 2-yl substitution may enhance steric accessibility for binding interactions compared to 3-yl .

- Key Data: No explicit physical data provided for direct comparison.

Compound 56 () :

- Structure : 4-(6-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazin-3-yl)-N-((trimethylsilyl)methyl)benzamide

- Comparison : Replaces pyrazine with an imidazopyridazine core and introduces a trifluoromethyl group. The trifluoromethyl group increases lipophilicity, which may improve membrane permeability compared to the target compound’s pyrrolidine sulfonyl group .

Analogues with Pyrrolidine Sulfonyl Benzamide Scaffolds

N-(4-phenyl-1,3-thiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide () :

- Structure : Benzamide with pyrrolidine sulfonyl and 4-phenylthiazole substituents.

Analogues with Thiophene-Benzamide Hybrids

Compounds 4a and 4b () :

- Structures: 4a: N-(4-(2-Aminocyclopropyl)phenyl)-4-(thiophen-2-yl)benzamide hydrochloride 4b: N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide hydrochloride

- Comparison: Both feature thiophen-2-yl benzamide cores but lack the pyrazine and pyrrolidine sulfonyl groups. The aminocyclopropyl group in these compounds may enhance rigidity and target selectivity compared to the flexible pyrazine-methyl linkage in the target compound .

- Key Data : Melting points and MS data (e.g., 4a: m/z 407.2 [M+H]⁺) are reported, suggesting higher molecular weights than the target compound.

Analogues with Pyrazine-Based Sulfonamides

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () :

- Structure: Pyrazolo-pyrimidine core with benzenesulfonamide and fluorinated chromenone.

- Comparison: The sulfonamide group is directly attached to a pyrazolo-pyrimidine ring, differing from the target’s benzamide-pyrrolidine sulfonyl architecture. The fluorinated chromenone moiety introduces strong electron-withdrawing effects, which may alter binding kinetics compared to the target’s thiophene-pyrazine group .

- Key Data : Melting point 175–178°C; mass 589.1 [M+H]⁺.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.